(5-Ethyl-2H-tetrazol-2-yl)methanol
Description
Properties
CAS No. |
86979-34-2 |
|---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5-ethyltetrazol-2-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c1-2-4-5-7-8(3-9)6-4/h9H,2-3H2,1H3 |
InChI Key |
PEGQSHCGJAJARW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(N=N1)CO |
Origin of Product |
United States |
Preparation Methods
Alkylation-Reduction Sequence
Procedure :
- Alkylation of 1H-tetrazole :
- Introduction of Hydroxymethyl Group :
Mechanistic Insight :
The reduction step proceeds via nucleophilic attack by hydride ions on the nitrile carbon, forming an imine intermediate that hydrolyzes to the primary alcohol.
Cycloaddition-Based Synthesis
Procedure :
- Azide-Nitrile Cycloaddition :
- Hydroxymethyl Functionalization :
Advantages :
Protecting Group Strategies
Procedure :
- Silyl Protection :
- Selective Alkylation :
Applications :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Reduction | Alkylation → LiAlH₄ reduction | 75–80% | High yield; scalable | Requires hazardous LiAlH₄ |
| Cycloaddition | Azide + nitrile → functionalization | 60–70% | One-pot synthesis | Limited substrate scope |
| Protecting Group Approach | TBS protection → alkylation | 65–75% | Prevents side reactions | Additional deprotection steps |
Experimental Optimization
Solvent Effects
Catalytic Enhancements
- Cu(I) Catalysis : Chan–Evans–Lam coupling improves ethylation selectivity (90% purity).
- Microwave Assistance : Reduces reaction time for cycloaddition from 24 h to 4 h.
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 1.63 (t, 3H, CH₂CH₃), 4.43 (s, 2H, CH₂OH), 5.51 (s, 2H, tetrazole-CH₂).
- IR (KBr) : 3250 cm⁻¹ (O–H stretch), 2100 cm⁻¹ (C≡N, nitrile intermediate).
Industrial-Scale Considerations
- Cost Analysis : Ethyl bromide ($0.5/g) and LiAlH₄ ($2/g) make the alkylation-reduction method cost-prohibitive for bulk production.
- Green Chemistry Alternatives :
Emerging Methodologies
Chemical Reactions Analysis
(5-Ethyl-2H-tetrazol-2-yl)methanol undergoes several types of chemical reactions:
Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles, forming new derivatives.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Ethyl-2H-tetrazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-2H-tetrazol-2-yl)methanol involves its interaction with molecular targets through its tetrazole ring. The electron-donating and electron-withdrawing properties of the tetrazole ring facilitate receptor-ligand interactions, enhancing the compound’s biological activity . The compound’s ability to stabilize negative charges through delocalization of electrons is advantageous for its interaction with various molecular pathways .
Comparison with Similar Compounds
Key Observations :
- Polarity: The hydroxymethyl group in this compound likely enhances aqueous solubility compared to non-polar analogs like 4-(5-Ethyl-2H-tetrazol-2-yl)aniline .
- Thermal Stability: Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate exhibits higher melting points (~180°C), suggesting stronger intermolecular interactions due to benzoxazole and acetate groups .
Pharmacological and Functional Comparisons
Antimicrobial and Anti-inflammatory Activity
- Tetrazole-Benzoxazole Hybrids: Derivatives like ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate demonstrate broad-spectrum antimicrobial activity against E. coli and S. aureus, attributed to the benzoxazole moiety’s ability to disrupt bacterial membranes .
- Imidazole and Thiazole Derivatives : Compounds such as 5-methyl-2-phenylthiazole-4-substituted heteroazoles exhibit potent anti-inflammatory activity (e.g., 70% inhibition in rat paw edema models), surpassing tetrazole derivatives in efficacy due to thiazole’s redox-active sulfur atom .
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